Undecanol

Catalog No.
S515794
CAS No.
112-42-5
M.F
C11H24O
CH3(CH2)9CH2OH
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanol

CAS Number

112-42-5

Product Name

Undecanol

IUPAC Name

undecan-1-ol

Molecular Formula

C11H24O
CH3(CH2)9CH2OH
C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3

InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCO

solubility

Soluble in ethanol; very soluble in ether
Soluble in 60% alcohol
In water, 19 mg/L at 25 °C (est)
Solubility in water: none
soluble in most fixed oils; insoluble in water
1ml in 4 ml of 60% alcohol (in ethanol)

Synonyms

1-Undecanol; Alcohol, undecyl; Undecyl alcohol; 1-Hendecanol; C11 alcohol; Decyl carbinol; Tip-Nip; Undecanol; Undecyl alcohol.

Canonical SMILES

CCCCCCCCCCCO

The exact mass of the compound Undecanol is 172.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; very soluble in ethersoluble in 60% alcoholin water, 19 mg/l at 25 °c (est)solubility in water: nonesoluble in most fixed oils; insoluble in water1ml in 4 ml of 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403667. It belongs to the ontological category of fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Undecanol (1-undecanol) is a straight-chain, primary fatty alcohol with an 11-carbon backbone. It is characterized as a colorless, water-insoluble compound that exists as a waxy solid at or below its melting point of approximately 19 °C. Within the homologous series of fatty alcohols, undecanol's C11 chain length positions it between the more common C10 (1-decanol) and C12 (1-dodecanol) alcohols, giving it a distinct and intermediate set of physical properties, including viscosity, boiling point, and hydrophobicity. This makes it a critical component where precise thermal behavior, formulation characteristics, or specific molecular length is required for performance, such as in fragrance synthesis, specialty surfactants, and personal care products.

While structurally similar, substituting 1-undecanol with its neighboring homologs, 1-decanol (C10) or 1-dodecanol (C12), frequently leads to performance failure in optimized systems. The single-carbon difference significantly alters critical procurement-relevant properties. For example, the melting point of 1-undecanol (~19 °C) is distinctly intermediate between that of 1-decanol (~6.4-7 °C) and 1-dodecanol (~24 °C), making it uniquely suitable for applications requiring a solid-to-liquid phase transition just below standard room temperature. This precise thermal behavior, along with specific volatility, viscosity, and interfacial properties tied to the C11 chain, is non-negotiable in applications like specialty fragrance precursors, precisely balanced emulsions, and certain phase-change materials, where substitution would compromise the final product's physical stability, scent profile, or functional performance.

Precise Melting Point for Low-Temperature Thermal Regulation and Handling

1-Undecanol possesses a melting point of approximately 19 °C, which is a critical differentiator from its common substitutes, 1-decanol and 1-dodecanol. This property allows it to function as a solid for structure at temperatures below 19 °C while becoming a processable liquid just above, a behavior not achievable with 1-decanol (melting point ~6.4 °C) or 1-dodecanol (melting point ~24 °C). This makes undecanol specifically suitable for phase change material (PCM) applications targeting the ~20 °C range and simplifies handling in environments where C12 alcohol would remain solid and C10 would be a permanent liquid.

Evidence DimensionMelting Point
Target Compound Data19 °C
Comparator Or Baseline1-Decanol: ~6.4 °C; 1-Dodecanol: ~24 °C
Quantified Difference+12.6 °C vs. 1-Decanol; -5 °C vs. 1-Dodecanol
ConditionsStandard atmospheric pressure.

This specific melting point is critical for formulating products that change phase near room temperature, directly impacting handling, processability, and application in thermal storage.

Essential C11 Precursor for Specific Floral and Citrus Fragrance Esters

The C11 carbon chain of undecanol is a non-interchangeable precursor for specific fragrance and flavor compounds. It is used to synthesize derivatives like undecyl acetate and undecanal, which impart characteristic floral, citrus-like, and waxy notes essential in fine perfumery. Using a C10 alcohol (1-decanol) or C12 alcohol (1-dodecanol) as a substitute would result in the formation of entirely different molecules (e.g., decyl acetate, dodecanal) with distinct and unintended aroma profiles. The unique sensory properties of C11 derivatives make 1-undecanol a required starting material for achieving specific scent targets.

Evidence DimensionChemical Identity of Fragrance Derivative
Target Compound DataForms C11-based esters/aldehydes (e.g., undecyl acetate, undecanal) with floral-citrus notes.
Comparator Or Baseline1-Decanol (C10) and 1-Dodecanol (C12) form C10 and C12 derivatives, respectively, with different scent profiles.
Quantified DifferenceQualitatively different chemical product and aroma profile.
ConditionsStandard esterification or oxidation reactions.

For fragrance and flavor synthesis, the exact carbon chain length dictates the final product and its sensory properties, making precise precursor selection critical for product identity.

Optimized Chain Length for Bactericidal Activity via Membrane Damage

In studies of antibacterial action against S. aureus, the specific chain length of fatty alcohols determines both the potency and mechanism of action. 1-Undecanol (C11), along with 1-decanol (C10), demonstrates potent and rapid bactericidal activity, reducing viable cell counts below the limit of detection within 4 hours. This activity is explicitly linked to a membrane-damaging mechanism, causing immediate leakage of K+ ions from the bacterial cells. In contrast, 1-dodecanol (C12), while having high antibacterial activity, does not exhibit the same membrane-damaging action, suggesting a different and less rapid mode of killing. This makes 1-undecanol a preferred choice for formulations requiring rapid, membrane-disrupting bactericidal effects.

Evidence DimensionBactericidal Mechanism
Target Compound DataPotent bactericidal activity with demonstrated membrane damage (K+ ion leakage).
Comparator Or Baseline1-Dodecanol (C12): High antibacterial activity but without the same membrane-damaging activity.
Quantified DifferencePresence vs. absence of a specific, rapid-acting bactericidal mechanism.
ConditionsIn-vitro testing against Staphylococcus aureus.

For antimicrobial applications where a rapid kill via cell membrane disruption is required, the C11 chain length of undecanol provides a distinct mechanistic advantage over C12 alternatives.

Precursor for Specialty C11 Aroma Chemicals

For the synthesis of fragrances and flavors where the final product's identity is defined by a C11 backbone. The use of 1-undecanol is required to produce compounds like undecanal or undecyl esters, which provide specific floral and citrus notes that cannot be replicated with C10 or C12 alcohols.

Formulation of Cosmetics and Personal Care Products Requiring a Specific Melting Profile

In creams, lotions, or solid perfumes designed to soften or melt near skin temperature. The ~19 °C melting point of 1-undecanol provides a unique textural and application experience, distinct from the lower-melting 1-decanol or higher-melting 1-dodecanol, enhancing product feel and stability at ambient temperatures.

Development of Low-Temperature Phase Change Materials (PCMs)

For thermal energy storage applications in buildings or electronics cooling systems that must operate efficiently around the 15-25 °C range. Undecanol's phase transition at ~19 °C allows it to absorb and release latent heat at a technologically significant temperature point that is not accessible with its closest commercial analogs.

Component in Rapid-Action Antimicrobial Formulations

As an active ingredient or excipient in topical antiseptics, disinfectants, or preservative systems where a fast-acting, membrane-disrupting bactericidal mechanism is desired. Its demonstrated ability to induce rapid cell leakage provides a functional advantage over alcohols like 1-dodecanol that act via different, potentially slower mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250°F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin.
Liquid
COLOURLESS LIQUID.
colourless liquid/fatty-floral odou

Color/Form

Colorless liquid

XLogP3

4.6

Exact Mass

172.18

Boiling Point

473 °F at 760 mm Hg (USCG, 1999)
243.0 °C
243 °C at 760 mm Hg
245 °C

Flash Point

200 °F (USCG, 1999)
Above 82 °C
113 °C

Density

0.835 at 68 °F (USCG, 1999)
d234 0.83
0.8298 at 20 °C/4 °C
Relative density (water = 1): 0.83
0.820-0.840

LogP

log Kow = 4.72

Odor

Citrus

Appearance

Solid powder

Melting Point

60.6 °F (USCG, 1999)
19.0 °C
Mp 19 ° (16.5 °)
19 °C
19°C
15.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06MJ0P28T3

GHS Hazard Statements

Aggregated GHS information provided by 1900 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1900 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1897 of 1900 companies with hazard statement code(s):;
H315 (22.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (78.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (21.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.

Vapor Pressure

0.00 mmHg
2.97X10-3 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

112-42-5
143819-62-9
30207-98-8

Wikipedia

1-undecanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances;Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Antiseborrhoeic; Skin conditioning

Methods of Manufacturing

By reduction of the corresponding aldehyde.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Undecanol: ACTIVE
Decane, hydroxymethyl deriv.: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Undecanol: ACTIVE
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-undecanol/, and the mixtures are called "-yl alcohol /eg, undecyl alcohol/ or "iso...yl alcohol" /eg, isoundecyl alcohol/.
Reported uses /include/ non-alcoholic beverages 4.09 ppm; ice cream, ices, etc 15.47 ppm; candy 17.65 ppm; baked goods 17.66 ppm; alcoholic beverages 4.50 ppm.

Interactions

ALCOHOL-INDUCED NUTRITIONAL ENCEPHALOMALACIA IN STARTING CHICKS COULD BE COMPLETELY PREVENTED BY DIETARY SUPPLEMENTATION OF D,L-ALPHA-TOCOPHERYL ACETATE.
WITH USE OF SURFACTANTS EG TWEEN 80, ALCOHOL EMULSIONS WERE PHYTOTOXIC ONLY TO YOUNG MERISTEMATIC TISSUE. WITHOUT THE SURFACANT, C11 ALCOHOLS & ESTERS SHOWED NONSELECTIVE TISSUE KILL.

Dates

Last modified: 08-15-2023
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